DG046

Immunology Cancer Research Enzymology

DG046 is a phosphinic pseudopeptide transition-state analogue with nanomolar pan-activity against ERAP1 (IC50=43 nM), ERAP2 (37 nM), and IRAP (Ki=2 nM). Its 1.60 Å co-crystal structure with ERAP1 (PDB 6Q4R) provides atomic-level detail of the closed-conformation binding mode via an extensive π-stacking network, making it the definitive benchmark for structure-based drug design, selectivity profiling, and immunopeptidome modulation studies. Select DG046 when experimental rigor demands a well-characterized, multi-target M1 aminopeptidase inhibitor with validated structural data.

Molecular Formula C24H30N3O4P
Molecular Weight 455.4948
Cat. No. B1192569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDG046
SynonymsDG046;  DG-046;  DG 046
Molecular FormulaC24H30N3O4P
Molecular Weight455.4948
Structural Identifiers
SMILESO=P(C(N)CCC1=CC=CC=C1)(CC(C(N[C@H](CC2=CC=CC=C2)C(N)=O)=O)CC#C)O
InChIInChI=1S/C24H30N3O4P/c1-2-9-20(17-32(30,31)22(25)15-14-18-10-5-3-6-11-18)24(29)27-21(23(26)28)16-19-12-7-4-8-13-19/h1,3-8,10-13,20-22H,9,14-17,25H2,(H2,26,28)(H,27,29)(H,30,31)/t20?,21-,22?/m1/s1
InChIKeyQCPJTEUURKCRNT-ATKRNPRHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

DG046: A High-Resolution, Pan-Active Phosphinic Pseudopeptide Inhibitor of ERAP1, ERAP2, and IRAP Aminopeptidases


DG046 is a phosphinic pseudopeptide inhibitor that acts as a transition-state analogue for the M1 family zinc aminopeptidases Endoplasmic Reticulum Aminopeptidase 1 (ERAP1), ERAP2, and Insulin-Regulated Aminopeptidase (IRAP) [1]. It features a small, linear propargylic side chain at its P1' position and is characterized by its ability to bind within the closed conformation of the ERAP1 active site, where it is stabilized by an extensive network of π-stacking interactions [2]. With a molecular weight of 455.49 g/mol and the chemical formula C24H30N3O4P, DG046 exhibits nanomolar potency across its three primary targets, making it a valuable tool compound for research into antigen presentation and immune modulation [3].

Why ERAP1/IRAP Inhibitors Cannot Be Interchanged: The Critical Role of DG046's Unique Selectivity and Binding Mode


The M1 family of aminopeptidases, which includes ERAP1, ERAP2, and IRAP, plays diverse and non-redundant roles in antigen processing, immune modulation, and physiological regulation [1]. Substituting one inhibitor for another without consideration of its specific target profile and binding mechanism can lead to confounding or misinterpreted results. For instance, while compounds like bestatin or BDM_92499 show high selectivity for a single target, DG046's unique pan-activity across all three enzymes is essential for studies exploring overlapping biological functions [2]. Furthermore, the high-resolution structural data available for DG046 bound to ERAP1 provides atomic-level insight into its mechanism of action, a feature not available for many other inhibitors, which is crucial for rational drug design and understanding resistance mechanisms [3]. Therefore, experimental design must be guided by the precise pharmacological fingerprint of the chosen inhibitor.

Quantitative Evidence Differentiating DG046 from Closest Analogs: A Head-to-Head Comparison


DG046 Exhibits Single-Digit Nanomolar Potency Against IRAP, Surpassing ERAP1 and ERAP2 Activity

DG046 is one of the most potent IRAP inhibitors reported to date, with a Ki of 2 nM, which is approximately 20-fold more potent than its activity against ERAP1 and ERAP2 [1]. This high IRAP potency distinguishes it from other pan-inhibitors like DG013A, which exhibits comparable activity against ERAP1 and IRAP (IC50 of 33 nM and 30 nM, respectively) [2].

Immunology Cancer Research Enzymology

Atomic-Level Structural Resolution of DG046 Bound to ERAP1 Provides Unparalleled Mechanistic Insight

A high-resolution (1.60 Å) crystal structure of ERAP1 in its closed conformation with DG046 bound in the active site is available (PDB ID: 6Q4R) [1]. This structure reveals the specific transition-state analogue geometry of the phosphinic acid moiety coordinating the catalytic zinc ion and an unusual, extensive network of π-stacking interactions that stabilize the inhibitor [2]. This level of detail is not available for many other ERAP1 inhibitors, such as the clinical candidate bestatin, for which only lower-resolution open-conformation structures exist.

Structural Biology Drug Discovery Biochemistry

DG046's Pan-Activity Profile is Quantitatively Distinct from Selective IRAP Inhibitors

DG046 is a potent pan-inhibitor of ERAP1, ERAP2, and IRAP, with IC50 values of 43 nM, 37 nM, and 2 nM, respectively [1]. In contrast, BDM_92499 is a highly selective IRAP inhibitor, showing 135-fold and >1200-fold selectivity over ERAP1 and ERAP2, respectively . DG026 is another IRAP-selective inhibitor with an IC50 of 32 nM for IRAP and >115-fold selectivity over ERAP1 [2]. This quantitative difference in selectivity profiles dictates their distinct applications.

Immunology Enzymology Pharmacology

DG046 Demonstrates Nanomolar Potency Against ERAP1, Superior to Many Common Tool Compounds

DG046 exhibits potent inhibition of ERAP1 with an IC50 of 43 nM [1]. This is >40-fold more potent than the benchmark inhibitor ERAP1-IN-2 (IC50 = 1.72 μM) and significantly more potent than bestatin, which shows variable and generally weaker activity against ERAP1 (reported IC50 values range from 11 μM to 45 μM depending on assay conditions) [2]. While DG013A shows similar potency (IC50 = 33 nM), DG046's distinct selectivity profile (pan-active vs. DG013A's ERAP2 preference) offers a different pharmacological tool.

Cancer Immunotherapy Autoimmune Disease Chemical Biology

High-Impact Application Scenarios for DG046 Based on Quantitative Evidence


Probing IRAP's Role in Antigen Cross-Presentation and Memory Enhancement

With its exceptional potency against IRAP (Ki = 2 nM) and moderate selectivity over ERAP1/2 (~20-fold), DG046 is the optimal tool for dissecting the specific functions of IRAP in dendritic cell antigen cross-presentation and in the central nervous system, where IRAP regulates neuropeptide levels [1]. Its activity profile allows for potent IRAP inhibition while still maintaining a pharmacological window to distinguish IRAP-specific effects from those of related aminopeptidases, a key advantage over non-selective inhibitors.

Structural Biology and Rational Drug Design for ERAP1

The availability of a high-resolution (1.60 Å) co-crystal structure of ERAP1 with DG046 (PDB 6Q4R) provides an unparalleled template for structure-based drug discovery [1]. This structure details the precise transition-state mimicry of the phosphinic acid group and the extensive π-stacking network. Researchers can leverage this information to rationally design next-generation ERAP1 inhibitors with improved potency, selectivity, or drug-like properties, using DG046 as a benchmark for crystallography and in silico docking studies.

Investigating Pan-Aminopeptidase Inhibition in Cancer Immunotherapy Models

Given its potent pan-activity against ERAP1 (IC50 = 43 nM), ERAP2 (IC50 = 37 nM), and IRAP (IC50 = 2 nM), DG046 is ideally suited for experimental systems where broad inhibition of the M1 family's antigen-trimming function is desired [1]. This is particularly relevant in cancer immunotherapy research, where altering the repertoire of MHC class I-presented peptides by inhibiting multiple aminopeptidases can enhance immunogenicity and T-cell responses [2]. The compound's well-defined potency across targets allows for predictable and reproducible modulation of the immunopeptidome.

A Benchmark Comparator for Characterizing Novel, Selective Inhibitors

In the development and characterization of novel selective inhibitors for ERAP1, ERAP2, or IRAP, DG046 serves as an essential comparator due to its well-characterized, potent pan-activity profile and available structural data [1]. New compounds can be benchmarked against DG046's quantitative potency (IC50 values of 43 nM, 37 nM, and 2 nM) and its 20-fold selectivity for IRAP. This allows researchers to definitively quantify the selectivity gains of their novel compounds in a standardized and reproducible manner [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for DG046

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.